1-Butyl-3-methylimidazolium Tribromide
Description
1-butyl-3-methylimidazol-3-ium;tribromide is a chemical compound with the molecular formula C8H15Br3N2. It is an ionic liquid, characterized by its ability to exist in a liquid state at relatively low temperatures. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Properties
CAS No. |
820965-08-0 |
|---|---|
Molecular Formula |
C8H15Br3N2 |
Molecular Weight |
378.93 g/mol |
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tribromide |
InChI |
InChI=1S/C8H15N2.Br3/c1-3-4-5-10-7-6-9(2)8-10;1-3-2/h6-8H,3-5H2,1-2H3;/q+1;-1 |
InChI Key |
AXDDAQHKIQWFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
1-butyl-3-methylimidazol-3-ium;tribromide can be synthesized through a two-step process:
Chemical Reactions Analysis
1-butyl-3-methylimidazol-3-ium;tribromide undergoes various chemical reactions, including:
Bromination: It acts as a brominating agent, facilitating the addition of bromine to organic substrates.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less documented.
Substitution: It can undergo nucleophilic substitution reactions, where the tribromide ion can be replaced by other nucleophiles.
Common reagents used in these reactions include bromine, ethyl acetate, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
1-butyl-3-methylimidazol-3-ium;tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, offering high selectivity and reactivity.
Medicine: While specific medical applications are less documented, its role in facilitating chemical reactions can be leveraged in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylimidazol-3-ium;tribromide primarily involves its ability to donate bromine atoms in bromination reactions. The tribromide ion (Br3-) acts as a source of bromine, which can be transferred to organic substrates. This process typically proceeds through a nucleophilic substitution mechanism, where the bromine atoms are added to the substrate .
Comparison with Similar Compounds
1-butyl-3-methylimidazol-3-ium;tribromide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium Bromide: Unlike the tribromide, this compound is a neutral ionic liquid and is used as a solvent and in gelation reactions.
1-Butyl-3-methylimidazolium Nitrate: This compound has different anionic properties and is used in various crystallographic studies.
1-Butyl-3-methylimidazolium Thiocyanate: This ionic liquid has applications in ammonia sorption and high-pressure CO2 removal processes.
The uniqueness of 1-butyl-3-methylimidazol-3-ium;tribromide lies in its tribromide ion, which provides distinct reactivity and selectivity in bromination reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
